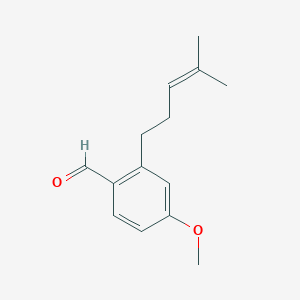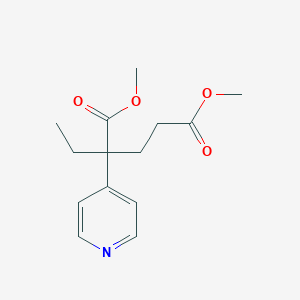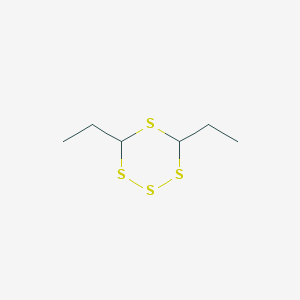![molecular formula C20H23NO2S B12544748 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one CAS No. 144482-66-6](/img/structure/B12544748.png)
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one is a chemical compound known for its unique structure and properties. It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one typically involves the reaction of thioxanthone with 3-(diethylamino)propyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties .
Mécanisme D'action
The mechanism of action of 2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit P-glycoprotein, which plays a role in drug resistance in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one
- 4-[3-(Diethylamino)propoxy]benzaldehyde
- 1-(4-(3-Diethylamino-HO-propoxy)-propoxy-ME-PH)-propan-one
Uniqueness
2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one stands out due to its unique combination of a thioxanthene core with a diethylamino propoxy side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
144482-66-6 |
|---|---|
Formule moléculaire |
C20H23NO2S |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-[3-(diethylamino)propoxy]thioxanthen-9-one |
InChI |
InChI=1S/C20H23NO2S/c1-3-21(4-2)12-7-13-23-15-10-11-19-17(14-15)20(22)16-8-5-6-9-18(16)24-19/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |
Clé InChI |
PZXHPHKZEKBSRO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCOC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)


![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)


![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)




![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
